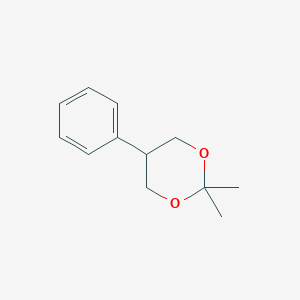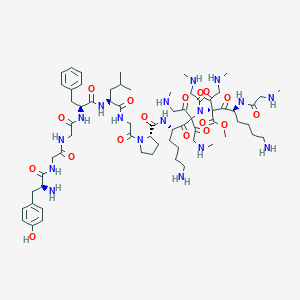
Cyclohexylmethylmethansulfonat
Übersicht
Beschreibung
Cyclohexylmethyl methanesulfonate is an organic compound with the molecular formula C8H16O3S. It is a sulfonate ester derived from methanesulfonic acid and cyclohexylmethanol. This compound is known for its utility in organic synthesis, particularly in the formation of carbon-oxygen bonds.
Wissenschaftliche Forschungsanwendungen
Cyclohexylmethyl methanesulfonate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of various compounds.
Biology: Employed in the modification of biomolecules, such as proteins and nucleic acids, through alkylation reactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
Target of Action
Cyclohexylmethyl methanesulfonate, like other methanesulfonates, is a type of biological alkylating agent . The primary targets of these agents are dihydric and polyhydric alcohols . The alkyl-oxygen bonds in these esters undergo fission and react within the intracellular milieu .
Mode of Action
The structure of the alkyl group of these esters may vary around the carbon atom adjacent to the oxygen atom where fission is likely to occur . This means that the alkyl group will tend to favor entry into the confines of a sterically favorable nucleophilic site . The local structural characteristics of the nucleophile itself would thus assist in conferring a degree of selectivity on the action of the alkane sulfonates .
Biochemical Pathways
For example, Methyl methanesulfonate (MMS) acts on DNA by preferentially methylating guanine and adenine bases . It is broadly used both in basic genome stability research and as a model for mechanistic studies to understand how alkylating agents work .
Pharmacokinetics
Methanesulfonates like mms are known to have complex pharmacokinetics . MMS is an alkylating agent that acts on DNA by preferentially methylating guanine and adenine bases . It is broadly used both in basic genome stability research and as a model for mechanistic studies to understand how alkylating agents work .
Result of Action
Methanesulfonates in general are known to cause changes at the molecular and cellular level due to their alkylating properties .
Biochemische Analyse
Biochemical Properties
Cyclohexylmethyl methanesulfonate, like other methanesulfonates, acts as a biological alkylating agent Alkylating agents can transfer alkyl groups to various biomolecules, including enzymes and proteins, thereby altering their function
Cellular Effects
It is known that methanesulfonates can cause DNA damage , which can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of Cyclohexylmethyl methanesulfonate involves the fission of alkyl-oxygen bonds within the compound, which then react within the intracellular environment This can lead to the alkylation of various biomolecules, potentially affecting their function
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Cyclohexylmethyl methanesulfonate can be synthesized through the reaction of cyclohexylmethanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an inert atmosphere using dichloromethane as the solvent. The reaction mixture is stirred at room temperature for several hours, followed by washing with hydrochloric acid and water to remove impurities .
Industrial Production Methods: While specific industrial production methods for cyclohexylmethyl methanesulfonate are not widely documented, the general approach involves the same principles as laboratory synthesis but on a larger scale. This includes the use of industrial-grade solvents and reagents, as well as optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: Cyclohexylmethyl methanesulfonate primarily undergoes nucleophilic substitution reactions. It can react with various nucleophiles, such as amines, alcohols, and thiols, to form corresponding substituted products.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols
Solvents: Dichloromethane, tetrahydrofuran
Conditions: Room temperature to slightly elevated temperatures, inert atmosphere
Major Products: The major products formed from these reactions are cyclohexylmethyl derivatives of the nucleophiles used. For example, reacting with an amine would yield a cyclohexylmethyl amine derivative.
Vergleich Mit ähnlichen Verbindungen
- Methyl methanesulfonate
- Ethyl methanesulfonate
- Isopropyl methanesulfonate
Comparison: Cyclohexylmethyl methanesulfonate is unique due to its cyclohexylmethyl group, which imparts different steric and electronic properties compared to other methanesulfonate esters. This can influence the reactivity and selectivity of the compound in various chemical reactions. For instance, the bulkier cyclohexylmethyl group may provide greater steric hindrance, affecting the compound’s interaction with nucleophiles .
Eigenschaften
IUPAC Name |
cyclohexylmethyl methanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O3S/c1-12(9,10)11-7-8-5-3-2-4-6-8/h8H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IABZFPLSDXDLRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OCC1CCCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-[(Methylamino)methyl]phenol](/img/structure/B54875.png)
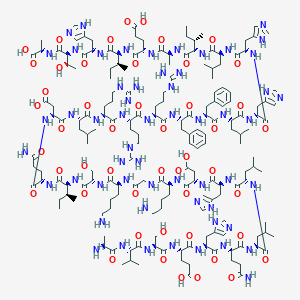



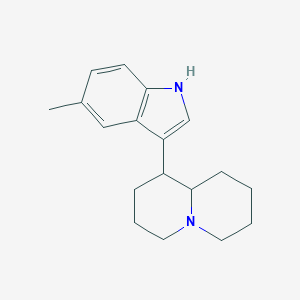


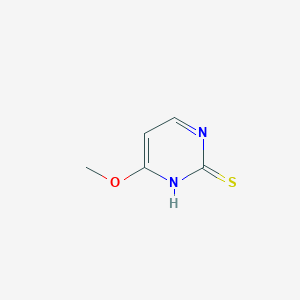
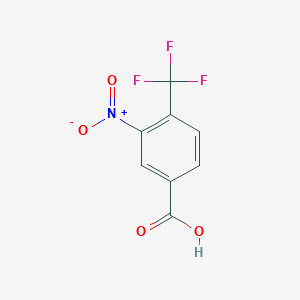
![7-Amino-1,3-dimethyl-1h,8h-pyrido[2,3-d]pyrimidine-2,4,5-trione](/img/structure/B54901.png)

